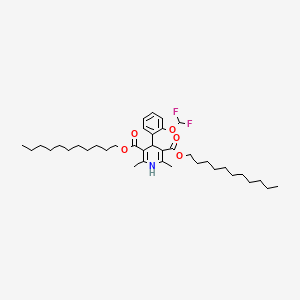
Maleic acid, monohydrazide, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium maleic hydrazide is a derivative of maleic hydrazide, a plant growth regulator known for its ability to inhibit cell division without affecting cell enlargement. This compound is widely used in agriculture to prevent sprouting in stored crops such as potatoes, onions, and garlic. It is also employed to control the growth of volunteer potatoes left in the field after harvesting .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium maleic hydrazide typically involves the reaction of maleic anhydride with hydrazine hydrate. The process includes heating and reacting hydrazine hydrate with diluted sulfuric acid in the presence of a rare earth compound catalyst. Maleic anhydride is then added to the mixture, leading to a ring closure reaction. The resulting product is neutralized with an inorganic alkali to obtain maleic hydrazide .
Industrial Production Methods: For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of sulfuric acid as a solvent is common due to its effectiveness in achieving a yield of 75-89%. The residual hydrazine content is controlled to be below 2 ppm to meet international standards .
Análisis De Reacciones Químicas
Types of Reactions: Sodium maleic hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and alkylating agents are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include maleic acid, hydrazine derivatives, and various substituted maleic hydrazide compounds .
Aplicaciones Científicas De Investigación
Sodium maleic hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: In plant biology, it is employed to study the regulation of cell division and growth.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of sodium maleic hydrazide involves the inhibition of cell division by interfering with DNA synthesis and repair. It affects the expression of genes related to meristem development, cell division, and phytohormone signaling. This leads to the suppression of apical and axillary bud growth in plants .
Comparación Con Compuestos Similares
Maleic Hydrazide: The parent compound, used similarly as a plant growth regulator.
Potassium Maleic Hydrazide: Another salt form with higher water solubility, used in similar applications.
Diethanolamine Maleic Hydrazide: A commercial formulation used in agriculture.
Uniqueness: Sodium maleic hydrazide is unique due to its specific inhibitory effects on cell division without affecting cell enlargement. This property makes it particularly useful in agricultural applications where controlled growth is desired .
Propiedades
Número CAS |
7417-36-9 |
|---|---|
Fórmula molecular |
C4H5N2NaO3 |
Peso molecular |
152.08 g/mol |
Nombre IUPAC |
sodium;(Z)-4-hydrazinyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H6N2O3.Na/c5-6-3(7)1-2-4(8)9;/h1-2H,5H2,(H,6,7)(H,8,9);/q;+1/p-1/b2-1-; |
Clave InChI |
AELFEMCETQQALA-ODZAUARKSA-M |
SMILES isomérico |
C(=C\C(=O)[O-])\C(=O)NN.[Na+] |
SMILES canónico |
C(=CC(=O)[O-])C(=O)NN.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


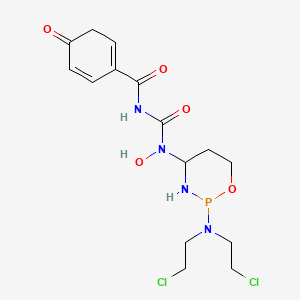
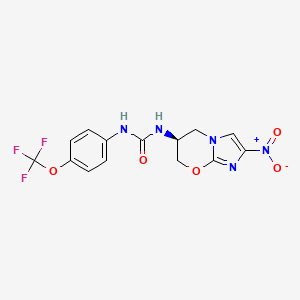
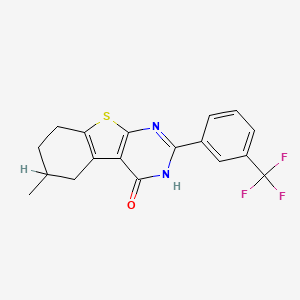
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)

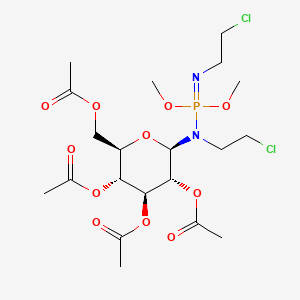
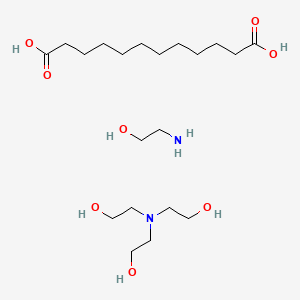
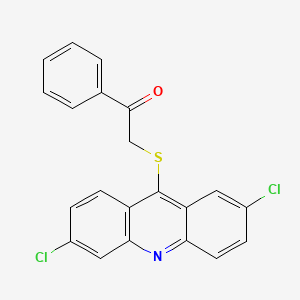




![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
